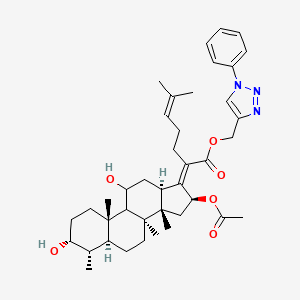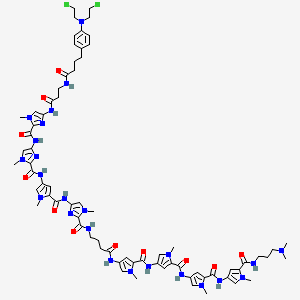
Runx-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Runx-IN-2 is a compound known for its ability to inhibit the binding of RUNX proteins to their target sites. RUNX proteins are transcription factors that play crucial roles in various biological processes, including development, differentiation, and cancer progression. This compound has shown potential in inducing p53-dependent apoptosis and inhibiting cancer cell growth .
Preparation Methods
The synthesis of Runx-IN-2 involves covalent attachment to RUNX-binding sequences. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the compound is designed to covalently bind to RUNX-binding sequences, thereby preventing RUNX proteins from associating with their targets .
Chemical Reactions Analysis
Runx-IN-2 primarily undergoes covalent binding reactions with RUNX-binding sequences. This covalent attachment is crucial for its inhibitory function. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary mode of action is through covalent bonding, which is essential for its biological activity .
Scientific Research Applications
Runx-IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and molecular biology. It is used to study the role of RUNX proteins in cancer progression and to explore potential therapeutic strategies for targeting RUNX proteins in cancer treatment. The compound has been shown to inhibit tumor growth in PANC-1 xenograft mice, making it a valuable tool for preclinical cancer research .
Mechanism of Action
Runx-IN-2 exerts its effects by covalently binding to RUNX-binding sequences, thereby inhibiting the binding of RUNX proteins to their target sites. This inhibition disrupts the transcriptional activity of RUNX proteins, leading to the induction of p53-dependent apoptosis and inhibition of cancer cell growth. The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Runx-IN-2 is unique in its high specificity for RUNX-binding sequences and its ability to covalently bind to these sequences. Similar compounds that target RUNX proteins include other RUNX inhibitors, but this compound stands out due to its covalent binding mechanism and its effectiveness in inducing p53-dependent apoptosis. Other similar compounds may include non-covalent inhibitors of RUNX proteins, but they may not exhibit the same level of specificity and efficacy as this compound .
Conclusion
This compound is a valuable compound in the field of cancer research, offering a unique mechanism of action through covalent binding to RUNX-binding sequences. Its ability to induce apoptosis and inhibit cancer cell growth makes it a promising candidate for further research and potential therapeutic applications. The compound’s specificity and effectiveness set it apart from other RUNX inhibitors, highlighting its potential in cancer therapy.
Properties
Molecular Formula |
C71H88Cl2N24O11 |
|---|---|
Molecular Weight |
1524.5 g/mol |
IUPAC Name |
4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[2-[[5-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-56(41-94(61)8)86-68(105)54-34-48(39-93(54)7)81-70(107)62-85-57(42-96(62)10)87-71(108)63-83-55(40-95(63)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108) |
InChI Key |
IKMNEBAFEOMDRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=NC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


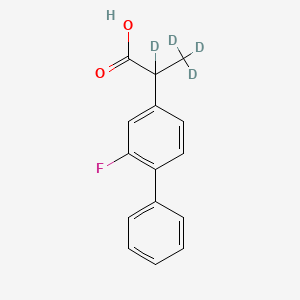
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)

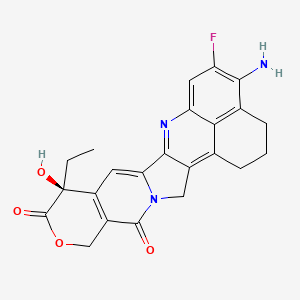
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
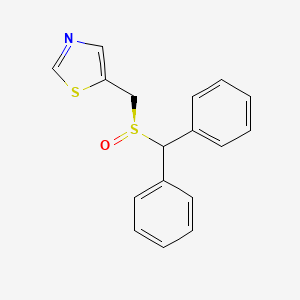

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)


